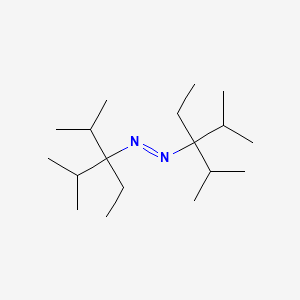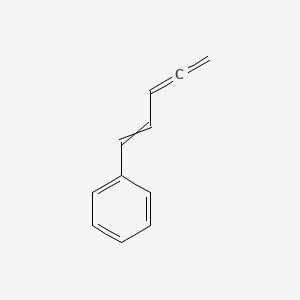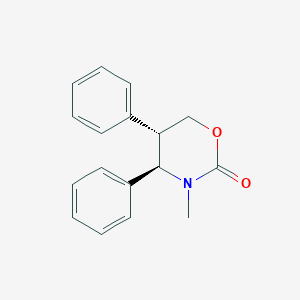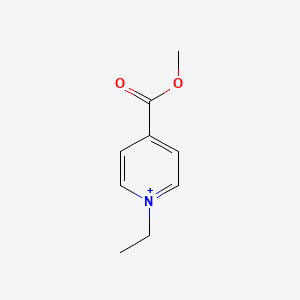![molecular formula C15H19AsN2O3 B14650705 4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51909-45-6](/img/structure/B14650705.png)
4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an arylamine and an arylarsine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain safety and efficiency.
化学反応の分析
Types of Reactions
4-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The arylarsine group can be oxidized to form arylarsine oxides.
Reduction: The nitro group in nitric acid can be reduced to form amines.
Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of arylarsine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted arylamines.
科学的研究の応用
4-[Ethyl-(4-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in cancer therapy due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The arylarsine group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species, causing oxidative stress and cell damage. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-[Methyl-(4-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(4-chlorophenyl)arsanyl]aniline
- 4-[Ethyl-(4-methylphenyl)arsanyl]phenol
Uniqueness
4-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to the presence of both arylamine and arylarsine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
51909-45-6 |
|---|---|
分子式 |
C15H19AsN2O3 |
分子量 |
350.24 g/mol |
IUPAC名 |
4-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
InChIキー |
BFJJLUNEOKSERO-UHFFFAOYSA-N |
正規SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





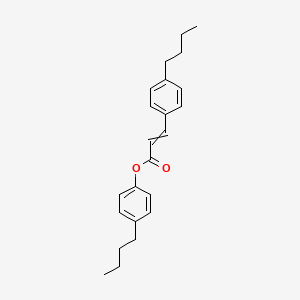

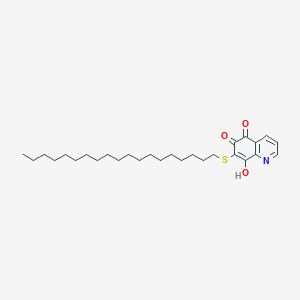
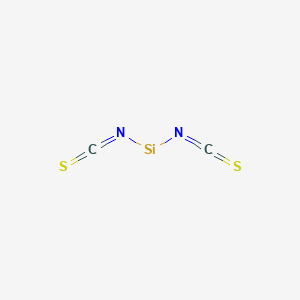
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
